
(6-Cyanopyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Cyanopyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a cyano group at the 6-position
Wissenschaftliche Forschungsanwendungen
(6-Cyanopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Safety and Hazards
“(6-Cyanopyridin-2-yl)boronic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Zukünftige Richtungen
The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, is a field of ongoing research. Recent progress includes the development of new synthesis methods such as iridium- or rhodium-catalyzed C-H or C-F borylation . These methods offer high atom efficiency and can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
Wirkmechanismus
Target of Action
The primary target of (6-Cyanopyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a transition metal catalyst, in the reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable , which could potentially impact its bioavailability. Its molecular weight is 147.928 , which is within the range generally favorable for drug-like properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable and environmentally benign . Certain boronic acids, like cyclobutylboronic acid, decompose in air , indicating that the stability of this compound might also be influenced by exposure to air. Furthermore, the reaction conditions, such as temperature and the presence of other reagents, can also impact the efficacy of the compound in the Suzuki-Miyaura coupling reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is another common method, where a halopyridine reacts with a boronic acid derivative in the presence of a palladium catalyst.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Boronate Esters and Boranes: From oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
- (4-Cyanopyridin-2-yl)boronic acid
- (5-Cyanopyridin-2-yl)boronic acid
- (6-Methoxypyridin-2-yl)boronic acid
Comparison: (6-Cyanopyridin-2-yl)boronic acid is unique due to the presence of the cyano group at the 6-position, which can influence its reactivity and binding properties compared to other pyridinylboronic acids. The position of the cyano group can affect the electronic properties of the pyridine ring, thereby altering the compound’s behavior in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848500-38-9 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
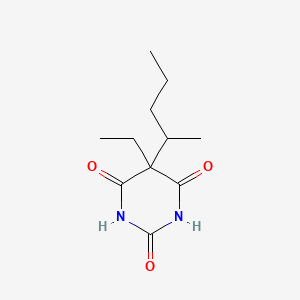
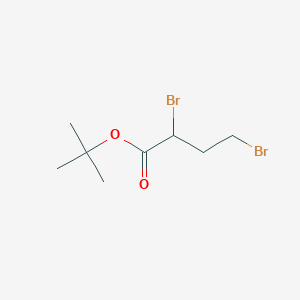
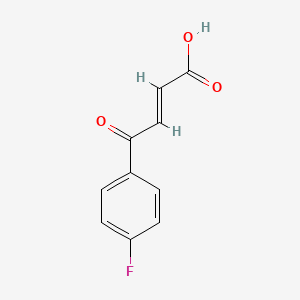
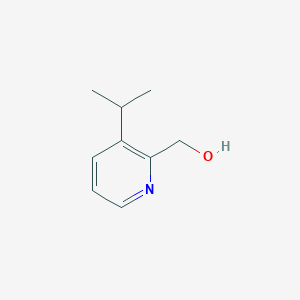
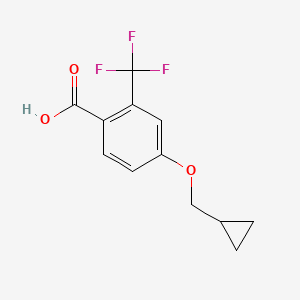
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)
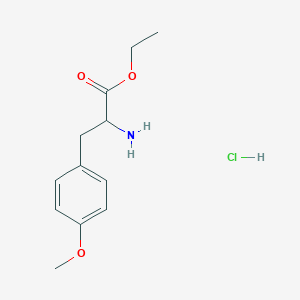
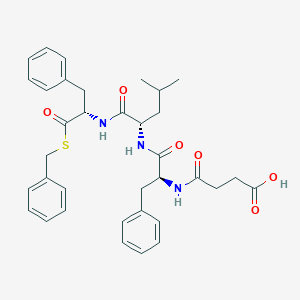
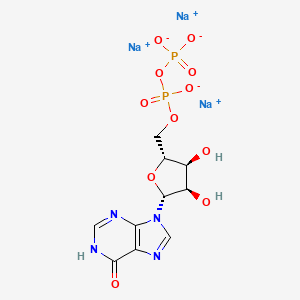

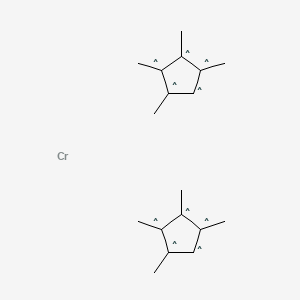
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
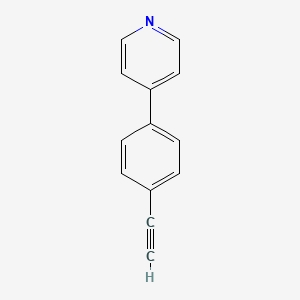
![DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene](/img/structure/B6593863.png)
